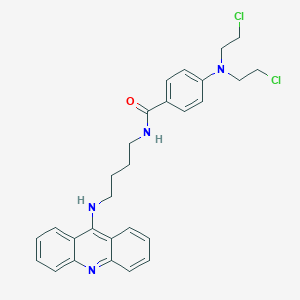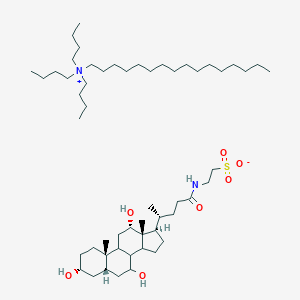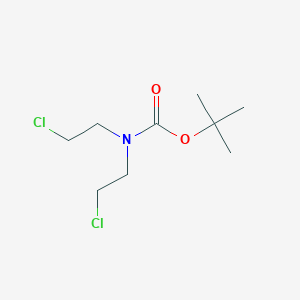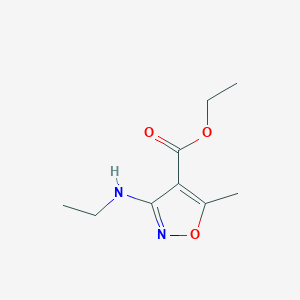
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as etomidate, which is a general anesthetic drug that is used to induce anesthesia in patients undergoing surgery. However,
Mecanismo De Acción
The mechanism of action of ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate involves its binding to the GABA-A receptor at a site that is distinct from the GABA binding site. This binding results in an increase in the affinity of the receptor for GABA, which leads to an enhancement of the inhibitory effect of GABA on the neuron.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate has been shown to have a variety of biochemical and physiological effects. These include the enhancement of GABAergic neurotransmission, the induction of anesthesia, and the modulation of the stress response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate in lab experiments is its high potency and specificity for the GABA-A receptor. This allows for precise modulation of GABAergic neurotransmission, which is important for studying the function of this system in the brain. However, one of the limitations of using this compound is its short half-life, which requires frequent administration to maintain its effects.
Direcciones Futuras
There are several future directions for the research on ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate. One area of interest is the development of more potent and selective compounds that can modulate GABAergic neurotransmission with greater precision. Another area of interest is the investigation of the role of GABAergic neurotransmission in various neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Finally, the development of novel anesthetics based on the structure of ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is another area of potential research.
Conclusion:
In conclusion, ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is a valuable tool for studying the function of GABA-A receptors in the brain. Its unique properties and mechanism of action have made it a popular compound in scientific research. Further research in this area has the potential to lead to the development of new treatments for neurological and psychiatric disorders.
Métodos De Síntesis
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate is synthesized through a multi-step process starting from the reaction of acetaldehyde and nitromethane. The resulting nitroalkene is then reduced to the corresponding amine, which is then reacted with ethyl chloroformate to form the desired product.
Aplicaciones Científicas De Investigación
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate has been extensively used in scientific research as a tool to study the function of GABA-A receptors in the brain. This compound acts as a positive allosteric modulator of GABA-A receptors, which results in an increase in the opening of the chloride ion channels. This, in turn, leads to hyperpolarization of the neuron and a decrease in neuronal excitability.
Propiedades
Número CAS |
116545-16-5 |
|---|---|
Nombre del producto |
Ethyl 3-(ethylamino)-5-methyl-4-isoxazolecarboxylate |
Fórmula molecular |
C9H14N2O3 |
Peso molecular |
198.22 g/mol |
Nombre IUPAC |
ethyl 3-(ethylamino)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C9H14N2O3/c1-4-10-8-7(6(3)14-11-8)9(12)13-5-2/h4-5H2,1-3H3,(H,10,11) |
Clave InChI |
VZKNHZUCFRFRGU-UHFFFAOYSA-N |
SMILES |
CCNC1=NOC(=C1C(=O)OCC)C |
SMILES canónico |
CCNC1=NOC(=C1C(=O)OCC)C |
Sinónimos |
4-Isoxazolecarboxylicacid,3-(ethylamino)-5-methyl-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



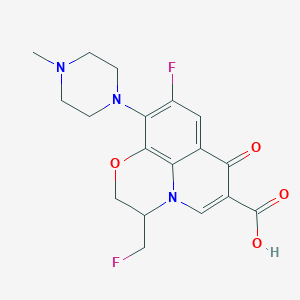

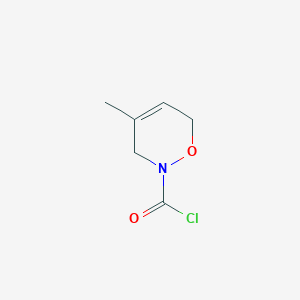
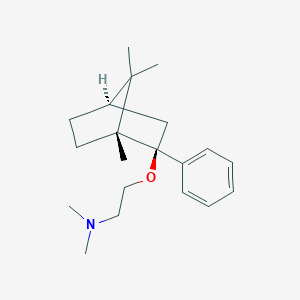

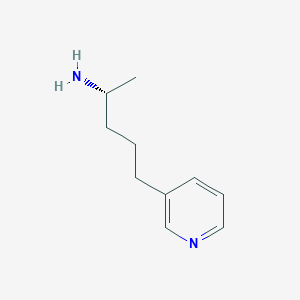

![N-[1-[(2-fluorophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]-2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylpentanamide](/img/structure/B39780.png)

